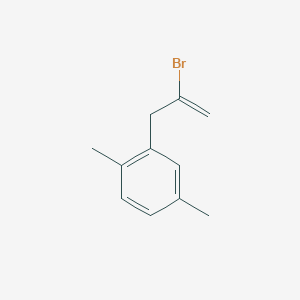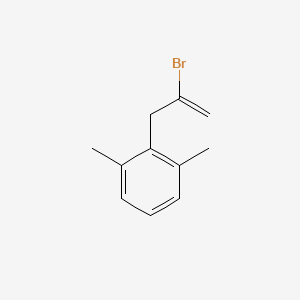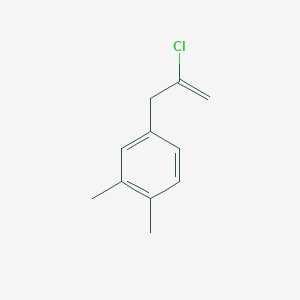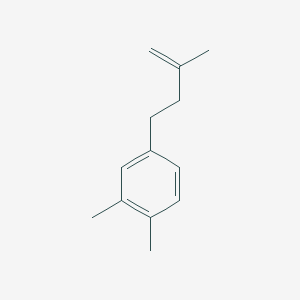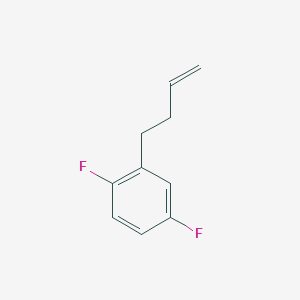
4-(2,5-Difluorophenyl)-1-butene
説明
4-(2,5-Difluorophenyl)-1-butene (DFPB) is a fluorinated organic compound that has been studied for its various scientific applications. It is a colorless liquid with a boiling point of 156.3°C and a melting point of -90°C. It is insoluble in water, but soluble in organic solvents. DFPB has been found to have a wide range of applications in research and development, including synthesis of novel compounds, drug discovery, and biotechnology.
科学的研究の応用
4-(2,5-Difluorophenyl)-1-butene has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral molecules for drug discovery. 4-(2,5-Difluorophenyl)-1-butene has been used to synthesize a variety of heterocyclic compounds, including pyridines, indoles, pyrazoles, and pyrimidines. It has also been used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate).
作用機序
The mechanism of action of 4-(2,5-Difluorophenyl)-1-butene is not well understood. However, it is believed that the fluorine atoms in the molecule interact with the target molecule, resulting in the formation of a complex. This complex then undergoes a reaction, leading to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Difluorophenyl)-1-butene have not been extensively studied. However, it has been found to have some potential benefits, such as the ability to inhibit the growth of certain bacteria. It has also been found to have some potential toxicity, including the potential to cause skin irritation and eye irritation.
実験室実験の利点と制限
The advantages of using 4-(2,5-Difluorophenyl)-1-butene in lab experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable and does not require special handling or storage. The main limitation of using 4-(2,5-Difluorophenyl)-1-butene in lab experiments is its potential toxicity, which must be taken into consideration when using it in experiments.
将来の方向性
Future research on 4-(2,5-Difluorophenyl)-1-butene could focus on its potential applications in drug discovery, biotechnology, and polymer synthesis. Additionally, further research could be conducted to better understand its mechanism of action and its potential toxicity. Finally, research could also be conducted to develop new methods for synthesizing 4-(2,5-Difluorophenyl)-1-butene and other fluorinated compounds.
特性
IUPAC Name |
2-but-3-enyl-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZFQRYLWOYQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorophenyl)-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









